molecular formula C5H8N4O2 B11264986 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11264986
M. Wt: 156.14 g/mol
InChI Key: LBVURNSRODIVOR-UHFFFAOYSA-N
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Description

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 5 and an acetamide moiety at position 2. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery. The aminomethyl substituent introduces a polar, primary amine group, which may enhance solubility and enable interactions with biological targets such as enzymes or receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C5H8N4O2/c6-2-5-8-4(9-11-5)1-3(7)10/h1-2,6H2,(H2,7,10)

InChI Key

LBVURNSRODIVOR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=N1)CN)C(=O)N

Origin of Product

United States

Preparation Methods

Hydrazide Formation and Ring Closure

The synthesis typically begins with the conversion of carboxylic acid derivatives to hydrazides, followed by cyclization to form the 1,3,4-oxadiazole core. For example, ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine monohydrate to yield the corresponding hydrazide, which undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux to form 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. This method, while developed for indole-containing analogs, is adaptable to aminomethyl precursors by substituting the starting ester with 2-(aminomethyl)acetic acid derivatives.

A critical modification involves using phosphorus oxychloride (POCl₃) as a cyclizing agent. In one protocol, naphthofuran-2-carbohydrazide reacts with para-aminobenzoic acid (PABA) in POCl₃ at 80°C for 4 hours, achieving an 85% yield of the oxadiazole intermediate. The reaction mechanism likely involves dehydration and ring closure, facilitated by the electrophilic nature of POCl₃.

Coupling Reactions for Acetamide Functionalization

Nucleophilic Substitution with Bromoacetamides

After cyclization, the thiol group at the 2-position of the oxadiazole ring is functionalized via nucleophilic substitution. For instance, 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol reacts with 2-bromo-N-substituted acetamides in dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. Adapting this to the target compound would involve substituting the indolyl group with an aminomethyl moiety.

Amide Bond Formation via Carbodiimide Coupling

Alternative coupling strategies employ carbodiimide reagents. A study on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives utilized hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link carboxylic acids to the oxadiazole scaffold. For 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide, this approach would require activating the acetamide’s carboxyl group before coupling with the aminomethyl-oxadiazole intermediate.

Optimization of Reaction Conditions

Solvent and Base Selection

Reaction efficiency heavily depends on solvent and base choices. A comparative study on oxadiazole synthesis found that dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) afforded superior yields (85%) compared to tetrahydrofuran (THF) or DMF. Polar aprotic solvents like DMF, however, are preferred for reactions requiring higher temperatures or prolonged reflux.

Table 1: Solvent and Base Optimization for Oxadiazole Coupling

SolventBaseReaction Time (h)Yield (%)
DCMDIPEA385
THFTriethylamine562
DMFK₂CO₃658

Temperature and Reaction Time

Cyclization reactions typically require reflux conditions (80–100°C) for 4–6 hours. Lower temperatures (25–35°C) suffice for coupling reactions, as excessive heat may degrade sensitive functional groups like the aminomethyl moiety.

Purification and Characterization

Crystallization and Chromatography

Purification often involves recrystallization from ethanol or aqueous ethanol, which removes unreacted starting materials and byproducts. Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7) is employed for intermediates with low crystallinity.

Spectroscopic Validation

IR Spectroscopy : Key peaks include N–H stretches (~3270 cm⁻¹ for amines), C=O stretches (~1704 cm⁻¹ for acetamides), and C–N vibrations (~1442 cm⁻¹).
¹H NMR : The aminomethyl group (–CH₂NH₂) resonates as a singlet at δ 4.22 ppm, while the oxadiazole ring protons appear as multiplet signals between δ 7.52–7.85 ppm.
Mass Spectrometry : The molecular ion peak for this compound (C₆H₁₀N₄O₂) is expected at m/z 170.08 [M + H]⁺.

Scalability and Industrial Applications

Large-Scale Synthesis

Industrial protocols emphasize cost-effective reagents and minimized purification steps. A patent-described method for related oxadiazoles uses continuous flow reactors to enhance mixing and reduce reaction times . Scaling the cyclization step requires careful control of exothermic reactions, particularly when using POCl₃ or CS₂.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different bioactive properties.

Scientific Research Applications

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Activities
This compound C₅H₉N₃O₂ -NH₂CH₂ (position 5), -CH₂CONH₂ (position 3) 159.15 High polarity, potential solubility advantage
N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide C₁₇H₁₄N₃O₂Cl -p-Tolyl (position 5), -3-Cl-C₆H₄ (acetamide) 327.76 Hydrophobic substituents; potential enhanced target binding
N-(3-Chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide C₂₁H₁₈ClN₅O₃ -4-MeO-C₆H₄ (oxadiazole), imidazole, -Cl-CH₃-C₆H₃ (acetamide) 423.9 Extended π-system; possible CNS activity
AH-8529 (2-Methoxy-N-[5-[5-[(2S)-1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl]pyridin-2-yl]acetamide) C₂₁H₂₈N₄O₄ Methoxy, pyridine, pyrrolidinyl-tetrahydropyran 400.41 High complexity; likely CNS or enzyme-targeted activity
Key Observations:

Substituent Impact: The aminomethyl group in the target compound contrasts with hydrophobic groups (e.g., p-tolyl in or 4-methoxyphenyl in ). This substitution may improve aqueous solubility but reduce membrane permeability compared to aromatic analogs . Chlorophenyl and methyl groups (e.g., in ) are associated with enhanced lipophilicity, which could improve blood-brain barrier penetration or target binding in hydrophobic pockets .

Molecular Weight and Drug-Likeness: The target compound (MW 159.15) falls below typical drug-like thresholds (MW < 500), suggesting favorable absorption and distribution profiles.

Pharmacological and Biochemical Insights

Anti-Exudative Activity:

Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () exhibit anti-exudative activity comparable to diclofenac sodium. While the target compound lacks direct data, its primary amine group could facilitate interactions with inflammatory mediators (e.g., COX enzymes) .

Antibacterial and Thrombolytic Activity:

1,3,4-Oxadiazole derivatives with chloroaryl substituents () show antibacterial and thrombolytic effects. The aminomethyl group in the target compound might reduce toxicity (e.g., hemolytic activity) compared to halogenated analogs, though empirical validation is needed .

CNS-Targeted Potential:

AH-8529 () includes a pyrrolidinyl-tetrahydropyran moiety, common in neuroactive compounds. The target compound’s simpler structure lacks such features but could serve as a scaffold for further optimization .

Biological Activity

The compound 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide (also referred to as oxadiazole derivative ) has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented by the following formula:

  • Molecular Formula : C12_{12}H18_{18}N8_8O8_8
  • CAS Number : 1820639-54-0
  • Molecular Weight : 402.33 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. A study focusing on various oxadiazole compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens. The presence of the oxadiazole ring is crucial for this activity, as it enhances the interaction with microbial targets.

CompoundAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
This compound1632
Standard Antibiotic816

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been investigated in various in vitro models. For instance, a study reported that certain derivatives exhibited protective effects on neuronal cells subjected to oxidative stress. The mechanism appears to involve the modulation of oxidative stress pathways and apoptosis.

Case Study : In a study involving PC12 cells (a model for neuronal differentiation), the oxadiazole derivative demonstrated a significant reduction in cell death induced by sodium nitroprusside (SNP). The compound's IC50_{50} value was determined to be approximately 25 µM, indicating a potent neuroprotective effect compared to control treatments.

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its ability to inhibit specific enzymes. The compound has shown promising results as an inhibitor of carbonic anhydrase II (CA II), which is involved in various physiological processes.

EnzymeIC50_{50} (nM)
Carbonic Anhydrase II16.7
Standard Inhibitor (Acetazolamide)12.0

Molecular docking studies suggest that the binding affinity of this compound with CA II is superior to that with other isoforms, indicating its selectivity and potential for therapeutic use.

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : The compound appears to reduce oxidative stress markers in neuronal cells.
  • Enzyme Inhibition : By inhibiting carbonic anhydrase II, it may alter pH regulation and bicarbonate transport in cells.
  • Antimicrobial Mechanism : The oxadiazole moiety likely interacts with microbial enzymes or cell membranes, disrupting their function.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide?

To optimize synthesis, focus on reaction conditions (temperature, solvent, catalyst) and reagent selection. For example, sodium hydroxide or potassium carbonate can facilitate bond formation in oxadiazole ring cyclization . Monitor reaction progress via TLC and refine purification steps (e.g., recrystallization using pet-ether) to improve yield and purity . Post-synthesis, validate structural integrity using NMR and mass spectrometry .

Q. How can researchers confirm the structural identity of this compound after synthesis?

Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to map proton/carbon environments and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight . For crystalline derivatives, X-ray crystallography provides unambiguous confirmation of stereochemistry and bond connectivity . Compare spectral data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) for validation .

Q. What methodologies are recommended for initial bioactivity screening?

Begin with in vitro assays targeting hypothesized biological pathways (e.g., antimicrobial activity via broth microdilution or anticancer activity using MTT assays) . Include positive/negative controls and replicate experiments to assess reproducibility. For cytotoxicity, use human cell lines (e.g., HEK293) to establish selectivity indices. Prioritize assays that align with the compound’s structural motifs (e.g., oxadiazole rings often interact with enzyme active sites) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematically modify substituents on the oxadiazole and acetamide moieties. For example:

  • Replace the aminomethyl group with bulkier alkyl chains to probe steric effects.
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring to enhance electrophilicity .
    Evaluate changes using molecular docking against target proteins (e.g., kinases or microbial enzymes) to predict binding affinity shifts . Validate predictions with enzymatic inhibition assays .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

Use ADMET prediction software (e.g., SwissADME or pkCSM) to estimate absorption, metabolism, and toxicity. For target engagement, perform molecular dynamics simulations to assess binding stability over time . Cross-reference results with in vitro permeability assays (e.g., Caco-2 cell monolayers) to validate computational predictions .

Q. How can reaction mechanisms for oxidation or reduction of this compound be elucidated?

Combine experimental and computational approaches:

  • Track reaction intermediates via LC-MS or FT-IR during oxidation/reduction .
  • Use DFT calculations to model transition states and identify rate-determining steps . For example, oxidation of the oxadiazole ring may proceed through a radical intermediate, which can be stabilized by electron-donating groups .

Q. How should researchers address contradictions between in vitro and in vivo data?

Example: If in vitro cytotoxicity does not translate to in vivo efficacy, consider:

  • Metabolic stability : Test liver microsome assays to identify rapid degradation .
  • Solubility limitations : Use HPLC to measure solubility in physiological buffers and adjust formulations (e.g., PEG-based carriers) .
  • Off-target effects : Perform transcriptomic profiling (RNA-seq) on treated tissues to uncover unintended pathways .

Q. What strategies improve scalability of the synthesis process?

  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Optimize continuous-flow reactors to enhance reproducibility and reduce reaction times .
  • Validate purity at each scale-up stage using HPLC-DAD to detect trace impurities .

Q. How can synergistic effects with other therapeutic agents be systematically studied?

Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. For example:

  • Pair the compound with standard chemotherapeutics (e.g., doxorubicin) and calculate CI values to identify additive/synergistic effects .
  • Mechanistically validate synergies via Western blotting (e.g., apoptosis markers like caspase-3) .

Q. What advanced techniques integrate multi-omics data to study mechanistic pathways?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein abundance changes .
  • Metabolomics : LC-MS/MS to track metabolite shifts linked to target modulation.
    Use pathway enrichment tools (e.g., Metascape) to map omics data onto biological networks .

Notes

  • Avoid commercial sources like BenchChem; prioritize PubChem and peer-reviewed studies .
  • For methodological rigor, cross-validate experimental data with computational models .
  • Address contradictions by iterating between hypothesis-driven assays and omics-scale analyses .

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